2-Phenylethyl phosphorodichloridate is an organophosphorus compound characterized by its phosphorodichloridate functional group attached to a 2-phenylethyl moiety. This compound is notable for its applications in organic synthesis, particularly in the creation of various pharmaceuticals and agrochemicals. It serves as a versatile reagent due to its electrophilic nature, allowing it to participate in multiple chemical reactions.
The compound is synthesized through the reaction of 2-phenylethanol with phosphorus oxychloride or phosphoryl chloride. It falls under the category of phosphorochloridates, which are derivatives of phosphoric acid where chlorine atoms replace hydroxyl groups. This classification highlights its reactivity and utility in synthetic organic chemistry.
The synthesis of 2-Phenylethyl phosphorodichloridate typically involves the following steps:
The reaction may be optimized by adjusting temperature, concentration, and the order of addition of reagents to maximize yield and purity.
The molecular formula for 2-Phenylethyl phosphorodichloridate is , with a molecular weight of approximately 239.05 g/mol.
Structural Features:
The canonical SMILES representation for this compound is C1=CC=CC=C1CC(=O)OP(=O)(Cl)Cl, indicating its connectivity and functional groups.
2-Phenylethyl phosphorodichloridate can undergo various chemical reactions:
The mechanism by which 2-Phenylethyl phosphorodichloridate acts involves its electrophilic nature:
This mechanism allows for selective reactions with various functional groups, making it valuable in synthetic chemistry.
Relevant data indicates that its reactivity can be influenced by solvent choice and temperature during reactions.
2-Phenylethyl phosphorodichloridate has several applications in scientific research:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5